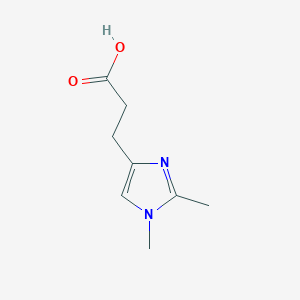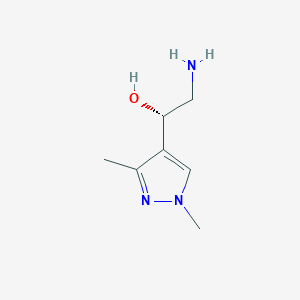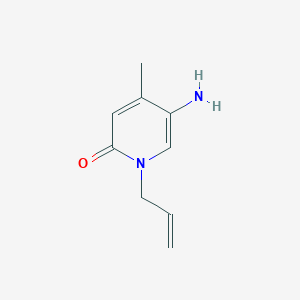
6,6'-Oxybis(3-bromobenzoicacid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Oxybis(3-bromobenzoic acid) is a chemical compound with the molecular formula C14H8Br2O5. It is a colorless to pale yellow crystalline powder that is soluble in some organic solvents such as alcohols and ethers, and slightly soluble in water . This compound is significant in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Oxybis(3-bromobenzoic acid) typically involves the bromination of 6,6’-Oxybis(benzoic acid). The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of 6,6’-Oxybis(3-bromobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and acetic acid, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Oxybis(3-bromobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming 6,6’-Oxybis(benzoic acid).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: 6,6’-Oxybis(benzoic acid).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,6’-Oxybis(3-bromobenzoic acid) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 6,6’-Oxybis(3-bromobenzoic acid) involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Bromobenzoic acid: A simpler analog with one bromine atom and a carboxylic acid group.
4-Bromobenzoic acid: Similar structure but with the bromine atom in the para position.
6,6’-Oxybis(benzoic acid): The non-brominated analog of 6,6’-Oxybis(3-bromobenzoic acid).
Uniqueness: 6,6’-Oxybis(3-bromobenzoic acid) is unique due to the presence of two bromine atoms and an ether linkage, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and useful in specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C14H12Br2O5 |
|---|---|
Molekulargewicht |
420.05 g/mol |
IUPAC-Name |
5-bromo-1-(5-bromo-1-carboxycyclohexa-2,4-dien-1-yl)oxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C14H12Br2O5/c15-9-3-1-5-13(7-9,11(17)18)21-14(12(19)20)6-2-4-10(16)8-14/h1-6H,7-8H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
KLRGRFQECGTAFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC=CC1(C(=O)O)OC2(CC(=CC=C2)Br)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)




![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)


![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
